3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of 3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, which can be catalyzed by various metal catalysts.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the isoxazole ring.
Scientific Research Applications
3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities. This compound can be used as a scaffold for the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
3-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but with an ethyl group instead of a bromine atom.
2-(3-Bromophenyl)-1,3-oxazole: Similar structure but with a different substitution pattern on the oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H10BrNO3 |
---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
(3-bromophenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-4-8-13(9-12)20-16(19)14-10-15(21-18-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IXSMMMMGHSISCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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